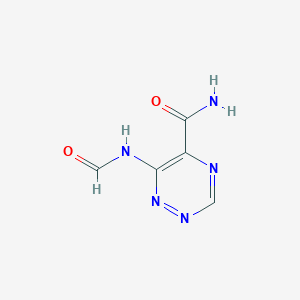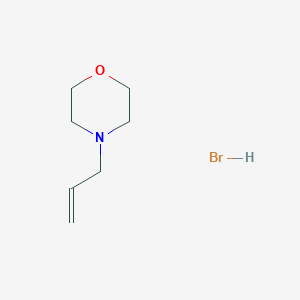
4-Allylmorpholine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Allylmorpholine hydrobromide is an organic compound with the molecular formula C7H14BrNO. It is a derivative of morpholine, a heterocyclic amine, and contains an allyl group attached to the nitrogen atom. This compound is commonly used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allylmorpholine hydrobromide typically involves the reaction of morpholine with allyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated under reflux conditions. The product is then isolated by precipitation or extraction methods.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of hydrobromic acid in the presence of a suitable catalyst can also enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Allylmorpholine hydrobromide undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Epoxides, aldehydes, and carboxylic acids.
Reduction: Saturated amines and alcohols.
Substitution: Various substituted morpholine derivatives.
Applications De Recherche Scientifique
4-Allylmorpholine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Allylmorpholine hydrobromide involves its interaction with various molecular targets. The allyl group can undergo electrophilic addition reactions, while the morpholine ring can participate in nucleophilic substitution reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Allylmorpholine: Similar structure but lacks the hydrobromide group.
N-Allylmorpholine: Another derivative with similar reactivity.
Morpholine: The parent compound without the allyl group.
Uniqueness
4-Allylmorpholine hydrobromide is unique due to the presence of both the allyl group and the hydrobromide ion. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and scientific research.
Propriétés
Formule moléculaire |
C7H14BrNO |
|---|---|
Poids moléculaire |
208.10 g/mol |
Nom IUPAC |
4-prop-2-enylmorpholine;hydrobromide |
InChI |
InChI=1S/C7H13NO.BrH/c1-2-3-8-4-6-9-7-5-8;/h2H,1,3-7H2;1H |
Clé InChI |
LIASSKZXWOSLNQ-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1CCOCC1.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


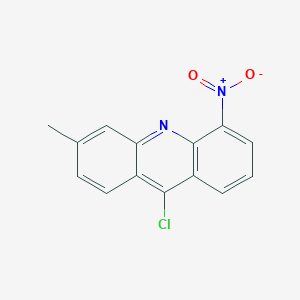
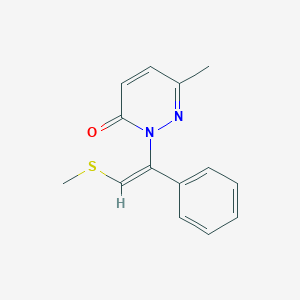
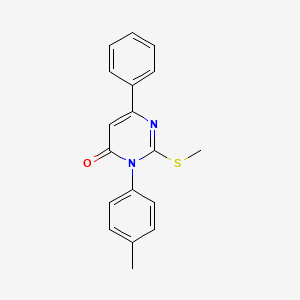
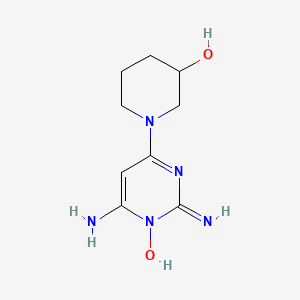
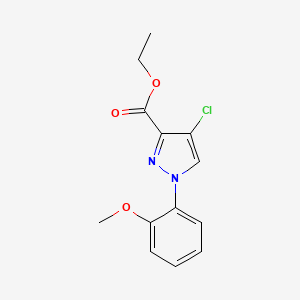
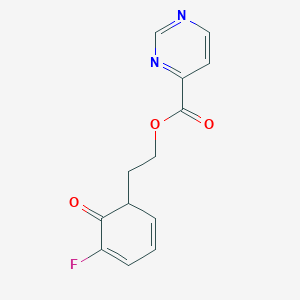
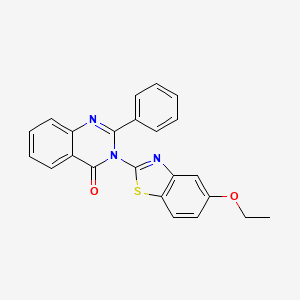
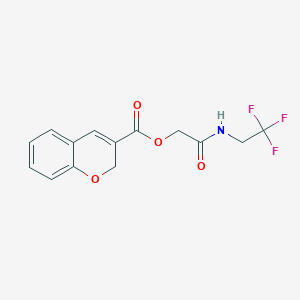
![[(2R,3S,4R,5R)-4-acetyloxy-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12925970.png)
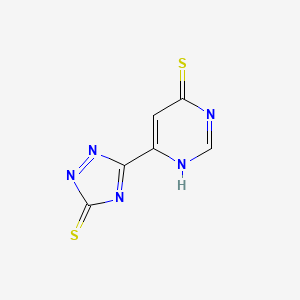
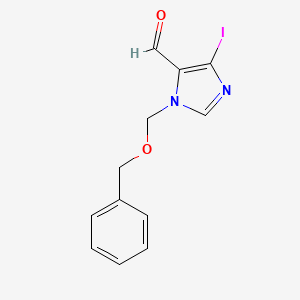
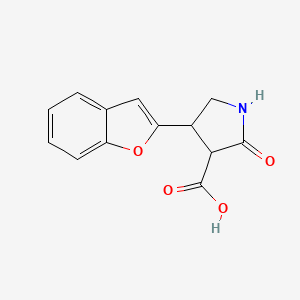
![N,N-Dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-c]azepin-4-amine](/img/structure/B12925991.png)
